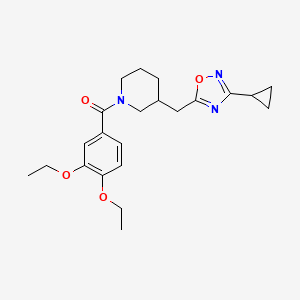

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

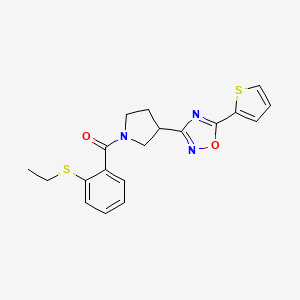

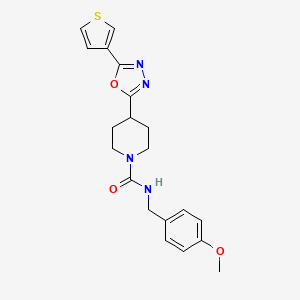

The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a phenyl ring with two ethoxy substituents. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The 1,2,4-oxadiazole ring and the piperidine ring are likely to contribute significantly to the overall shape and properties of the molecule. The cyclopropyl group and the diethoxyphenyl group could also influence the molecule’s conformation .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the piperidine ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole and piperidine rings could affect properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization of Antitubercular Activities

One study focused on the synthesis and evaluation of antitubercular activities of a series of compounds, including cyclopropyl derivatives similar to the requested chemical structure. These compounds showed significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv. A specific compound demonstrated notable efficacy in killing intracellular bacilli in mouse bone marrow-derived macrophages and was active against multi-drug resistant and extensively drug-resistant tuberculosis strains. This highlights the potential of such compounds in developing new treatments for tuberculosis (Bisht et al., 2010).

Antimicrobial Activities of Pyridine Derivatives

Another study synthesized new pyridine derivatives, including compounds that feature structural motifs related to the chemical . These compounds underwent evaluation for their in vitro antimicrobial activities. The study found variable and modest activity against investigated bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Patel et al., 2011).

Synthesis and Characterization of Bioactive Heterocycles

Research into the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, including derivatives of 1,2,4-oxadiazole, reveals potential antiproliferative activities. These compounds, characterized by their interaction with biological receptors, may offer new pathways for the development of therapeutic agents targeting specific molecular pathways (Prasad et al., 2018).

Role of Non-Covalent Interactions in Supramolecular Architectures

A comprehensive inspection of crystal packing and non-covalent interactions in a series of biologically active 1,2,4-oxadiazole derivatives provided insights into the functional role these interactions play in their supramolecular architectures. Such studies are crucial for understanding how molecular structures can be optimized for better pharmacological properties (Sharma et al., 2019).

Design and Synthesis for Anticancer and Antituberculosis Activities

A study on the design, synthesis, and biological evaluation of [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives highlighted their potential in anticancer and antituberculosis applications. Selected compounds exhibited significant activity, showcasing the importance of structural optimization in developing effective therapeutic agents (Mallikarjuna et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3,4-diethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-3-27-18-10-9-17(13-19(18)28-4-2)22(26)25-11-5-6-15(14-25)12-20-23-21(24-29-20)16-7-8-16/h9-10,13,15-16H,3-8,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXNRHXWNKLKCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2663710.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2663712.png)

![N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2663718.png)

![2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2663722.png)